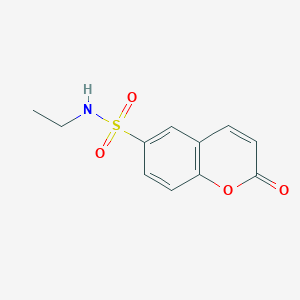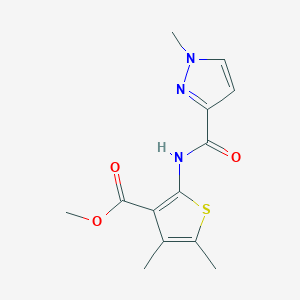![molecular formula C12H12ClNO2S2 B6419595 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide CAS No. 1060260-98-1](/img/structure/B6419595.png)
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, also known as CTM, is a synthetic organic compound derived from sulfur and nitrogen. It is used in a variety of scientific applications, such as organic synthesis and drug discovery. CTM is a versatile molecule that can be used as a starting material for the synthesis of a variety of compounds, as well as being an important building block for various drug discovery processes.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has a wide range of applications in scientific research. It has been used as a model compound for the study of the mechanism of action of various drugs and has been used to synthesize a variety of compounds. It has also been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
Mechanism of Action
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has been found to interact with a variety of enzymes and proteins. It has been shown to inhibit the activity of enzymes such as cytochrome P450, and to bind to a variety of proteins, such as the cytochrome oxidase enzyme. This interaction with enzymes and proteins is thought to be the basis for its mechanism of action.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have antioxidant and neuroprotective effects, as well as to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has a number of advantages when used in laboratory experiments. It is a versatile molecule that can be used in a variety of applications, and it has a wide range of effects on various biochemical and physiological processes. However, it is important to note that 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is a synthetic compound and its effects may not be fully understood. Furthermore, it is important to use 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide with caution, as it may have potential toxic effects.
Future Directions
There are a number of potential future directions for the use of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide in scientific research. It could be used to study the mechanism of action of various drugs, as well as to develop new drugs. It could also be used to study the structure and function of enzymes and proteins, as well as to develop new therapeutic agents. Additionally, it could be used to study the effects of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide on various biochemical and physiological processes, and to develop new methods of synthesizing 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide.
Synthesis Methods
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide can be synthesized in a variety of ways, including through the reaction of thiophen-3-ylmethyl chloride with 1-(2-chlorophenyl)-methanesulfonamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, which can then be isolated and purified.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-12-4-2-1-3-11(12)9-18(15,16)14-7-10-5-6-17-8-10/h1-6,8,14H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPZBHAAGEDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{8-[(5-chloro-2-methoxyphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419534.png)
![2-{8-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419538.png)

![2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419547.png)
![N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6419551.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6419559.png)
![7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B6419565.png)

![2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6419578.png)

![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-3-carboxamide](/img/structure/B6419613.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6419629.png)